trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro: is a complex organic compound known for its structural similarity to certain antidepressants. It is often referred to as an impurity in the synthesis of amitriptyline, a tricyclic antidepressant. The compound’s molecular formula is C20H30ClN, and it has a molecular weight of 319.91 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the dibenzo[a,d]cycloheptene core through cyclization reactions.
Hydrogenation: Reduction of double bonds to achieve the octahydro configuration.
Alkylation: Introduction of the N,N-dimethyl and γ-propylamine groups through alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in batch reactors with rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Alkyl halides (e.g., methyl iodide)
Major Products:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of fully saturated hydrocarbons
Substitution: Formation of N-alkylated derivatives
Scientific Research Applications
Chemistry: The compound is used as a reference standard in analytical chemistry, particularly in the study of impurities in pharmaceutical compounds.
Biology: In biological research, it serves as a model compound to study the interactions of tricyclic structures with biological targets.
Medicine: While not used directly as a medication, it is important in the synthesis and quality control of antidepressants like amitriptyline.
Industry: In the pharmaceutical industry, it is used to ensure the purity and efficacy of tricyclic antidepressants by serving as a benchmark for impurity profiling.
Mechanism of Action
The compound’s mechanism of action is closely related to its structural analogs, which interact with neurotransmitter systems in the brain. It primarily targets the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft. This action is mediated through binding to transporter proteins and inhibiting their function.
Comparison with Similar Compounds
Amitriptyline: A tricyclic antidepressant with a similar core structure.
Nortriptyline: Another tricyclic antidepressant, differing slightly in its side chain.
Imipramine: A tricyclic antidepressant with a different substitution pattern on the cycloheptene ring.
Uniqueness: trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro is unique due to its specific substitution pattern and its role as an impurity in the synthesis of amitriptyline. This makes it a valuable compound for studying the purity and synthesis pathways of tricyclic antidepressants.
Biological Activity
trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro (commonly referred to as the compound) is a bicyclic amine that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C20H30ClN with a molecular weight of approximately 319.91 g/mol. Its structure features multiple fused rings which contribute to its unique biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H30ClN |
Molecular Weight | 319.91 g/mol |
Chemical Structure | Chemical Structure |
Research indicates that this compound interacts with various neurotransmitter systems in the brain. It has been shown to influence serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions.
- Serotonin Receptors : The compound acts as an agonist at specific serotonin receptor subtypes (e.g., 5-HT1A), which may enhance serotonergic signaling and affect behaviors related to anxiety and depression .
- Dopamine Pathways : It also modulates dopamine release in the brain's reward pathways, potentially influencing addiction behaviors and reward-seeking activities .
Pharmacological Effects
- Behavioral Studies : In animal models, administration of the compound has been linked to increased locomotor activity and altered feeding behaviors. For instance, injections into the median raphe nucleus resulted in significant changes in locomotor activity and feeding patterns .
- Neurotransmitter Release : Studies have demonstrated that the compound can increase c-fos mRNA expression in various brain regions associated with reward processing and addiction . This suggests a potential role in modulating drug-seeking behavior.
Case Studies
Several studies have explored the biological effects of this compound:
- Study 1 : A study on rats demonstrated that intra-MRN injections of the compound led to increased c-fos expression in regions such as the medial frontal cortex and nucleus accumbens, indicating heightened neural activity associated with reward processing .
- Study 2 : Another investigation assessed its impact on alcohol-seeking behavior in rats. The results indicated that the compound could reinstate alcohol-seeking behavior after a period of abstinence when administered into specific brain areas .
Toxicity and Safety Profile
While the biological activities are promising, understanding the safety profile is crucial:
- Toxicological Studies : Limited data are available regarding acute or chronic toxicity associated with this compound. Further research is necessary to establish safe dosage ranges and potential side effects.
Properties
CAS No. |
27867-02-3 |
---|---|
Molecular Formula |
C20H30ClN |
Molecular Weight |
319.917 |
IUPAC Name |
(3E)-3-[(6aS,10aR)-5,6,6a,7,8,9,10,10a-octahydrodibenzo[2,1-d:1/',2/'-e][7]annulen-11-ylidene]-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H29N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3,5,8,10,12,17,19H,4,6-7,9,11,13-15H2,1-2H3;1H/b20-12-;/t17-,19+;/m0./s1 |
InChI Key |
XREFLPSVCZRALM-WFKAORKKSA-N |
SMILES |
CN(C)CCC=C1C2CCCCC2CCC3=CC=CC=C31.Cl |
Synonyms |
Amitriptyline Impurity E |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.